molecular formula C25H34N2O3 B6417538 1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one CAS No. 868212-96-8

1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one

Cat. No.: B6417538
CAS No.: 868212-96-8
M. Wt: 410.5 g/mol
InChI Key: GTRBBWJTARVKOX-UHFFFAOYSA-N
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Description

1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C25H34N2O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.25694295 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Cox-1 , Cox-2 , and TRPA1 channel enzymes . These enzymes play a crucial role in inflammation and pain sensation. Cox-1 and Cox-2 are involved in the production of prostaglandins, which are key mediators of inflammation and pain. The TRPA1 channel is a member of the transient receptor potential (TRP) channel family and is involved in the sensation of pain.

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their function . Molecular docking simulations indicated that the compound has a higher affinity for the COX-1 enzyme and 4 interactions with the TRPA1 channel . By inhibiting these targets, the compound can reduce inflammation and pain.

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting Cox-1 and Cox-2 . This leads to a decrease in the production of prostaglandins, reducing inflammation and pain. Additionally, by interacting with the TRPA1 channel, the compound can affect the pain sensation pathway , leading to a reduction in pain sensation .

Pharmacokinetics

The compound showed good pharmacokinetic properties as assessed by ADMET . .

Result of Action

The compound has been shown to have an antinociceptive (pain-relieving), anti-inflammatory, and hypoglycemic effect in adult zebrafish . It was able to reverse post-treatment-induced acute and chronic hyperglycemia and reduce carrageenan-induced abdominal edema in zebrafish . It also showed an inhibitory effect on NO production in J774A.1 cells .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-5-24(29)21-6-8-23(9-7-21)30-17-22(28)16-26-10-12-27(13-11-26)25-19(3)14-18(2)15-20(25)4/h6-9,14-15,22,28H,5,10-13,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRBBWJTARVKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=C(C=C3C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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